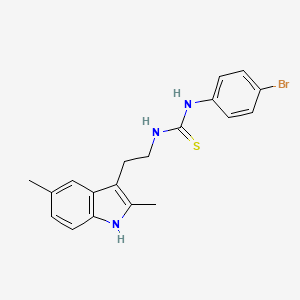
N-(3,4-dimethoxyphenethyl)-2-(3-(3,5-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,4-dimethoxyphenethyl)-2-(3-(3,5-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C28H29N3O7 and its molecular weight is 519.554. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethoxyphenethyl)-2-(3-(3,5-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethoxyphenethyl)-2-(3-(3,5-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Methodologies and Biological Activities
Antitumor Activity : A study on the synthesis of 3-benzyl-substituted-4(3H)-quinazolinones revealed remarkable broad-spectrum antitumor activities. Molecular docking studies indicated these compounds could inhibit growth through mechanisms akin to known antitumor agents (Al-Suwaidan et al., 2016).
Cyclisation Processes : Research demonstrated efficient cyclisation of related compounds, yielding products with potential for further chemical manipulation and evaluation as therapeutic agents (King, 2007).
Structural Studies : Investigations into the structural aspects of amide-containing isoquinoline derivatives showed the formation of gels and crystalline salts under certain conditions, providing insights into the molecular properties of these compounds (Karmakar et al., 2007).
Catecholamine Derivatives : A study focused on the synthesis of N-acylcatecholamines and dihydroisoquinolines from related acetamides, presenting a new route to these compounds with potential biological activities (Niederstein & Peter, 1989).
Antimicrobial and Anticancer Activities : New derivatives were synthesized and evaluated for their antimicrobial and anticancer activities, showing significant promise in these areas (Mehta et al., 2019).
Analgesic and Anti-Inflammatory Activities : Research on enaminoamides synthesized from related compounds demonstrated significant analgesic and anti-inflammatory effects, suggesting potential therapeutic applications (Yusov et al., 2019).
Molecular Docking and Spectroscopy Studies : A comprehensive study involving DFT, FT-IR, and FT-Raman spectroscopy, along with molecular docking, provided insights into the structure-activity relationships of these compounds, highlighting their potential as inhibitors against specific biological targets (El-Azab et al., 2016).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3,4-dimethoxyphenethyl)-2-(3-(3,5-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide involves the condensation of 3,4-dimethoxyphenethylamine with 3-(3,5-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazoline-1(2H)-acetic acid, followed by the addition of acetic anhydride to form the final product.", "Starting Materials": [ "3,4-dimethoxyphenethylamine", "3-(3,5-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazoline-1(2H)-acetic acid", "Acetic anhydride", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide", "Sodium chloride" ], "Reaction": [ "Step 1: Dissolve 3,4-dimethoxyphenethylamine in diethyl ether and add hydrochloric acid to form the hydrochloride salt.", "Step 2: Dissolve 3-(3,5-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazoline-1(2H)-acetic acid in diethyl ether and add sodium hydroxide to form the sodium salt.", "Step 3: Add the hydrochloride salt of 3,4-dimethoxyphenethylamine to the sodium salt of 3-(3,5-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazoline-1(2H)-acetic acid and stir for several hours.", "Step 4: Add acetic anhydride to the reaction mixture and stir for several more hours.", "Step 5: Add sodium hydroxide to the reaction mixture to neutralize the excess acetic anhydride.", "Step 6: Extract the product with diethyl ether and wash with water.", "Step 7: Dry the product with sodium chloride and purify by recrystallization." ] } | |
CAS RN |
892264-37-8 |
Product Name |
N-(3,4-dimethoxyphenethyl)-2-(3-(3,5-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide |
Molecular Formula |
C28H29N3O7 |
Molecular Weight |
519.554 |
IUPAC Name |
2-[3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C28H29N3O7/c1-35-20-14-19(15-21(16-20)36-2)31-27(33)22-7-5-6-8-23(22)30(28(31)34)17-26(32)29-12-11-18-9-10-24(37-3)25(13-18)38-4/h5-10,13-16H,11-12,17H2,1-4H3,(H,29,32) |
InChI Key |
XLAOVVJJOOMHRX-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC(=CC(=C4)OC)OC)OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2812712.png)
![3-ethyl-2-(ethylthio)-8-methoxy-5-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2812714.png)
![2-fluoro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2812716.png)

![{2-[(4-Fluorophenyl)amino]pteridin-4-yl}(4-methylphenyl)amine](/img/structure/B2812719.png)
![6-Oxo-1-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridazine-3-carboxylic acid](/img/structure/B2812720.png)
![7-Bromo-3-chloro-imidazo[1,2-a]pyridine](/img/structure/B2812721.png)




![[3-(2-Chlorophenyl)-5-methyl-4-isoxazolyl]{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methanone](/img/structure/B2812727.png)
![4-Methoxy-2H-spiro[1-benzofuran-3,4'-piperidine]](/img/structure/B2812729.png)